

Methyl 3-cyanopropanoate IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-cyanopropanoate

Cat. No.: B043914

[Get Quote](#)

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

Methyl 3-cyanopropanoate is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure.^[1] It is also known by several synonyms in commercial and laboratory settings.

Identifier	Value	Source
IUPAC Name	methyl 3-cyanopropanoate	[1]
CAS Number	4107-62-4	[1]
Molecular Formula	C ₅ H ₇ NO ₂	[2]
Synonyms	Methyl 3-cyanopropionate, 3-Cyanopropionic acid methyl ester	[1]
InChI Key	BPSKURPOKFSLHJ-UHFFFAOYSA-N	[1]
SMILES	COC(=O)CCC#N	[1] [2]

Molecular Structure

The structure consists of a three-carbon propanoate backbone, with a cyano (nitrile) group at the C3 position and a methyl ester group at the C1 position.

Caption: 2D Structure of **Methyl 3-cyanopropanoate**.

Physicochemical Properties

The physical properties of **methyl 3-cyanopropanoate** make it suitable for a variety of reaction conditions, particularly in standard organic solvents.

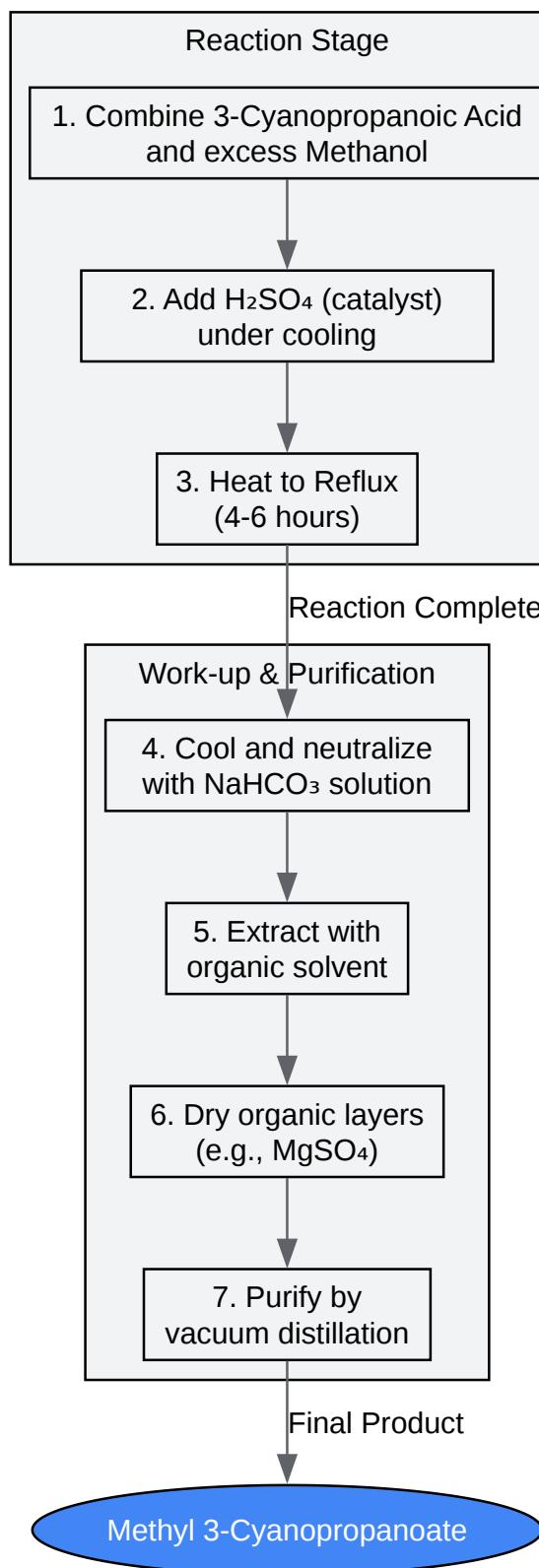
Property	Value	Source(s)
Molecular Weight	113.11 g/mol	[1] [2]
Appearance	Colorless to almost colorless clear liquid	
Boiling Point	216 °C	
Density	1.08 g/cm ³	
Refractive Index	1.422	
Storage	Store at room temperature, sealed under dry conditions.	

Synthesis Methodology: Fischer Esterification Principle of Synthesis

Methyl 3-cyanopropanoate is reliably synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-cyanopropanoic acid. This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid.[\[3\]](#) [\[4\]](#) The reaction is an equilibrium process.[\[3\]](#)[\[5\]](#) To ensure a high yield of the ester product, the equilibrium must be shifted to the right according to Le Châtelier's principle. This is achieved by using a large excess of the alcohol (methanol), which acts as both a reactant and the solvent, and/or by removing water as it is formed.[\[3\]](#) Sulfuric acid is a common and effective catalyst for this transformation.[\[4\]](#)[\[5\]](#)

Detailed Experimental Protocol

Materials:


- 3-Cyanopropanoic acid
- Anhydrous Methanol (MeOH)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Standard laboratory glassware for reflux, extraction, and distillation

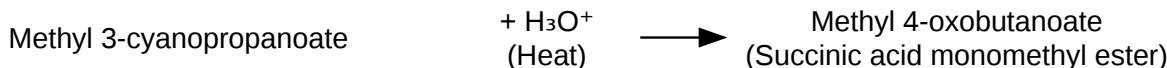
Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanopropanoic acid.
- Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask. The methanol serves as both the solvent and the reactant.
- Catalyst Addition (Caution): Cool the mixture in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution. An exothermic reaction will occur.
- Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours.
- In-Process Control (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the more polar 3-cyanopropanoic acid spot.
- Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Ensure the final pH is neutral or slightly basic (pH 7-8).

- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure **methyl 3-cyanopropanoate**.
- Product Validation: Confirm the identity and purity of the final product using spectroscopic methods such as FT-IR (presence of C≡N stretch $\sim 2250\text{ cm}^{-1}$ and ester C=O stretch $\sim 1740\text{ cm}^{-1}$) and ^1H NMR spectroscopy.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Experimental workflow for the synthesis of **Methyl 3-cyanopropanoate**.

Key Chemical Transformations and Applications

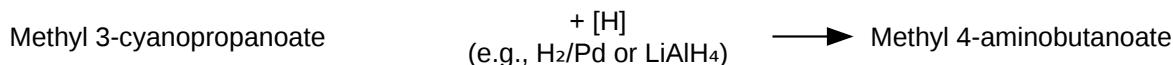
The utility of **methyl 3-cyanopropanoate** in drug development stems from the orthogonal reactivity of its two functional groups. This allows for sequential or selective modification, making it an ideal scaffold for building complex molecules.

Hydrolysis of the Nitrile Group

The nitrile can be hydrolyzed under aqueous acidic conditions to yield a carboxylic acid.^{[6][7]} This reaction proceeds via an amide intermediate.^[8] This transformation converts the starting ester into methyl 4-carboxybutanoate (a succinic acid derivative), which contains two distinct carboxylic acid-type functionalities with different reactivities.

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed hydrolysis of the nitrile group.


Mechanistic Insight: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon. A nucleophilic attack by water, followed by tautomerization, forms an amide, which is then further hydrolyzed to the carboxylic acid.^{[6][8]}

Reduction of the Nitrile Group

The nitrile group can be readily reduced to a primary amine using various reducing agents.

- **Catalytic Hydrogenation:** Reaction with hydrogen gas (H_2) over a metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a common method.
- **Chemical Reduction:** Strong hydride reagents such as Lithium Aluminum Hydride (LiAlH_4) followed by an aqueous workup will also effectively reduce the nitrile to an amine.

This transformation yields methyl 4-aminobutanoate, a valuable precursor to gamma-aminobutyric acid (GABA) analogs and other neurologically active compounds.

[Click to download full resolution via product page](#)

Caption: Reduction of the nitrile group to a primary amine.

Application in Drug Design: By leveraging these transformations, medicinal chemists can use **methyl 3-cyanopropanoate** as a 4-carbon linker. For example, the ester can be converted to an amide by reacting it with a desired amine, and the nitrile can subsequently be reduced to a primary amine, which is then available for further modification. This stepwise approach is fundamental in constructing novel chemical entities for drug screening.

Safety and Handling

Methyl 3-cyanopropanoate must be handled with appropriate care due to its toxicity and irritant properties.[\[1\]](#)

Hazard Class	GHS Statement	Precaution
Acute Toxicity, Oral	H301: Toxic if swallowed	Do not ingest. Wash hands thoroughly after handling.
Skin Irritation	H315: Causes skin irritation	Wear protective gloves and clothing.
Eye Irritation	H319: Causes serious eye irritation	Wear safety glasses or goggles.

Handling Guidelines:

- Work in a well-ventilated fume hood.
- Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of vapors and contact with skin and eyes.

- In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Methyl 3-cyanopropanoate is a cornerstone building block for synthetic and medicinal chemistry. Its straightforward synthesis via Fischer esterification and the distinct reactivity of its ester and nitrile functionalities provide a reliable and versatile platform for the elaboration of more complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and chemical behavior is essential for leveraging its full potential in the creation of novel therapeutic agents.

References

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
- **METHYL 3-CYANOPROPANOATE**. (n.d.). precisionFDA.
- Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry.
- Synthesis of methyl 3-cyanobenzoate by a green process. (2025, August 7). ResearchGate.
- 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. (n.d.). ResearchGate.
- ESTERIFICATION OF PROPAANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.).
- The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube.
- Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide.
- **Methyl 3-cyanopropanoate**. (n.d.). PubChem.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 3-cyanopropanoate | C5H7NO2 | CID 77749 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [Methyl 3-cyanopropanoate IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043914#methyl-3-cyanopropanoate-iupac-name-and-structure\]](https://www.benchchem.com/product/b043914#methyl-3-cyanopropanoate-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

